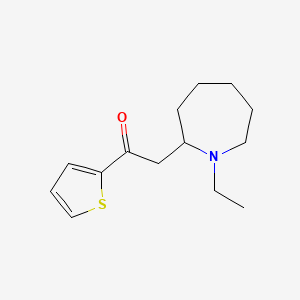
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H12ClNO3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 2-position, methoxy groups at the 6 and 7 positions, and a methanol group at the 3-position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol typically involves the reaction of 2-chloro-3-formylquinoline with methanol under basic conditions. One common method is the Cannizzaro reaction, where the 2-chloro-3-formylquinoline is treated with potassium hydroxide in methanol, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-6,7-dimethoxyquinoline.
Substitution: 2-Amino-6,7-dimethoxyquinoline.
Aplicaciones Científicas De Investigación
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe to study the biological activity of quinoline compounds.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimalarial, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of (2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways. The chloro and methoxy groups on the quinoline ring enhance its binding affinity to specific enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes and exhibiting biological effects such as antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6,7-dimethoxyquinoline: Lacks the methanol group at the 3-position.
2-Chloro-3-methoxyquinoline: Lacks the methoxy group at the 7-position.
6,7-Dimethoxyquinoline-3-methanol: Lacks the chloro group at the 2-position.
Uniqueness
(2-Chloro-6,7-dimethoxyquinolin-3-yl)methanol is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry .
Propiedades
Número CAS |
92172-84-4 |
|---|---|
Fórmula molecular |
C12H12ClNO3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
(2-chloro-6,7-dimethoxyquinolin-3-yl)methanol |
InChI |
InChI=1S/C12H12ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-5,15H,6H2,1-2H3 |
Clave InChI |
KPLNNZOIYZHLFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)

![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)







![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)
